molecular formula C15H12N2O3S B5006665 3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one

3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B5006665
M. Wt: 300.3 g/mol
InChI Key: DSKLYSRBFYBORU-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.05686342 g/mol and the complexity rating of the compound is 398. The solubility of this chemical has been described as 33.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-HIV Properties

  • Cytotoxic and Anti-HIV Studies : Thiazolidin-4-one derivatives, including structures similar to 3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one, have been synthesized and evaluated for their cytotoxicity against MT-4 cells and anti-HIV properties. These compounds showed promise in influencing cancer cells, but not normal cells, indicating potential for selective anticancer therapies (Bielenica et al., 2017).

Antimicrobial Activity

  • Antimicrobial Activity : Linked heterocyclic compounds containing thiazolidin-4-one structures have demonstrated significant inhibitory activity against various bacteria and fungi. Some compounds, especially those with nitrophenyl moieties, showed strong antimicrobial properties (Reddy et al., 2010).

Synthesis and Characterization

  • One-Pot Synthesis Techniques : Research has been conducted on the one-pot synthesis of thiazolidin-4-ones, providing efficient methods for creating these compounds. Characterization was achieved through various techniques like NMR and X-ray crystallography, helping in understanding their structure and potential applications (Cunico et al., 2007).

Antibacterial Agents

  • Design and Synthesis for Antibacterial Usage : Novel thiazolidin-4-ones have been synthesized and evaluated for antibacterial activity. Certain derivatives demonstrated potent inhibitory activity, surpassing even standard antibiotics like streptomycin. This highlights their potential in developing new antibacterial agents (Reddy et al., 2019).

Additional Applications

  • Chemical and Biological Activities Review : Research has extensively reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, underlining their importance in medicinal chemistry and as synthons for various biologically active compounds (Cunico et al., 2008).

Properties

IUPAC Name

3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14-10-21-15(11-4-2-1-3-5-11)16(14)12-6-8-13(9-7-12)17(19)20/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKLYSRBFYBORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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